3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one
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Overview
Description
3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as coumarin, is a natural compound found in many plants and is widely used in the pharmaceutical industry. Coumarin has a complex chemical structure and has been the focus of numerous scientific studies due to its diverse biological activities.
Mechanism of Action
Coumarin exerts its biological activities through various mechanisms, including the inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Coumarin also acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
Coumarin has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit platelet aggregation, and improve blood circulation. Coumarin has also been found to have a positive effect on lipid metabolism and to exhibit neuroprotective properties.
Advantages and Limitations for Lab Experiments
Coumarin is a widely used compound in the pharmaceutical industry, and its synthesis is relatively easy and cost-effective. However, 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for the study of 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One area of research is the development of new 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one derivatives with improved biological activities. Another area of research is the investigation of the molecular mechanisms underlying 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one's biological activities. Additionally, the potential use of 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one as a therapeutic agent for various diseases, including cancer, is an exciting area of research.
Synthesis Methods
Coumarin can be synthesized through various methods such as Perkin's reaction, Pechmann condensation, and Knoevenagel condensation. The most common method for synthesizing 3-ethyl-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst.
Scientific Research Applications
Coumarin has been extensively studied for its biological activities, including its anti-inflammatory, antioxidant, anticoagulant, and antimicrobial properties. Coumarin has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
3-ethyl-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-5-13-11(4)14-7-6-12(18-9-10(2)3)8-15(14)19-16(13)17/h6-8H,2,5,9H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKXVFLRAPJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=C)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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